N-[(3-aminocyclopentyl)methyl]methanesulfonamide
Description
N-[(3-aminocyclopentyl)methyl]methanesulfonamide (CAS: 1690848-79-3) is a sulfonamide derivative with a molecular formula of C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol . The compound features a cyclopentylamine moiety linked via a methyl group to a methanesulfonamide functional group. This structure confers unique steric and electronic properties, distinguishing it from aromatic or linear-chain analogs.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-6-2-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
MDBDWYULIJGFSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclopentyl)methyl]methanesulfonamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor. One common method is the reaction of methanesulfonyl chloride with (3-aminocyclopentyl)methylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclopentyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(3-aminocyclopentyl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3-aminocyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Key Observations:
N-Methylation in N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide may improve metabolic stability but reduce polarity compared to the unmethylated target compound .
Physicochemical Properties: The target compound’s lower molecular weight (192.28 vs. 219.69 in the chloro-phenyl analog) may enhance membrane permeability .
Reactivity and Safety: The formyl group in N-(3-Formylphenyl)methanesulfonamide enables further synthetic modifications (e.g., Schiff base formation), while the target compound’s amine group offers nucleophilic reactivity . The chloro-phenyl analog’s irritant hazard highlights the safety advantages of non-aromatic substituents in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
